8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-64-3
VCID: VC11707099
InChI: InChI=1S/C17H19F3N2O4/c1-21-8-6-16(7-9-21)22(13(10-26-16)15(24)25)14(23)11-4-2-3-5-12(11)17(18,19)20/h2-5,13H,6-10H2,1H3,(H,24,25)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C17H19F3N2O4
Molecular Weight: 372.34 g/mol

8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-64-3

Cat. No.: VC11707099

Molecular Formula: C17H19F3N2O4

Molecular Weight: 372.34 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-64-3

Specification

CAS No. 1326808-64-3
Molecular Formula C17H19F3N2O4
Molecular Weight 372.34 g/mol
IUPAC Name 8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C17H19F3N2O4/c1-21-8-6-16(7-9-21)22(13(10-26-16)15(24)25)14(23)11-4-2-3-5-12(11)17(18,19)20/h2-5,13H,6-10H2,1H3,(H,24,25)
Standard InChI Key BTROXNLECNKJIW-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, where oxygen and two nitrogen atoms are integrated into a bicyclic system. The spiro junction at the fourth carbon connects two heterocyclic rings: a tetrahydrofuran-like oxa ring and a piperidine-like diaza ring. The 8-methyl group on the diaza ring introduces steric bulk, potentially influencing conformational flexibility and receptor binding.

Functional Groups

  • Trifluoromethylbenzoyl Moiety: The 2-(trifluoromethyl)benzoyl group at position 4 contributes electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and stabilizing the amide bond.

  • Carboxylic Acid Group: Positioned at carbon 3, this group enables hydrogen bonding and salt formation, critical for solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1326808-64-3
Molecular FormulaC17H19F3N2O4\text{C}_{17}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{4}
Molecular Weight372.34 g/mol
IUPAC Name8-methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
SMILESCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with the construction of the spirocyclic core. A plausible pathway includes:

  • Spirocyclic Formation: Cyclocondensation of a tetrahydrofuran derivative with a piperidine precursor to form the 1-oxa-4,8-diazaspiro[4.5]decane scaffold.

  • Benzoylation: Introduction of the 2-(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid.

Challenges and Optimizations

  • Regioselectivity: The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitutions to the meta position, necessitating careful control to avoid byproducts.

  • Stereochemical Control: The spirocyclic structure may exist in multiple diastereomeric forms, requiring chiral resolution techniques for enantiopure production.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: Reaction with alcohols in acidic conditions yields esters, improving lipid solubility.

  • Amidation: Coupling with amines forms amides, a common strategy in prodrug design.

Benzoyl Group Modifications

The trifluoromethyl-substituted aromatic ring participates in:

  • Electrophilic Aromatic Substitution (EAS): Halogenation or nitration at the meta position due to the directing effects of the CF3-\text{CF}_3 group.

  • Nucleophilic Acyl Substitution: Replacement of the benzoyl oxygen with sulfur or nitrogen nucleophiles.

Table 2: Comparative Reactivity of Structural Analogs

CompoundKey SubstituentReactivity Profile
4-(3,5-Dichlorobenzoyl) analog 3,5-dichloroEnhanced EAS at para positions
8-Ethyl-4-(4-methylbenzoyl) variant 4-methylReduced electrophilicity
8-Propyl-4-(2-phenylacetyl) derivative PhenylacetylIncreased steric hindrance

Industrial and Research Considerations

Scalability Challenges

  • Cost of Fluorinated Reagents: The trifluoromethyl group necessitates expensive precursors like trifluoromethylbenzoyl chloride.

  • Purification Complexity: Chromatographic separation is required to isolate the desired diastereomer.

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